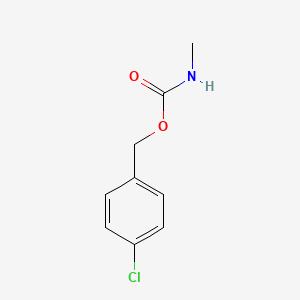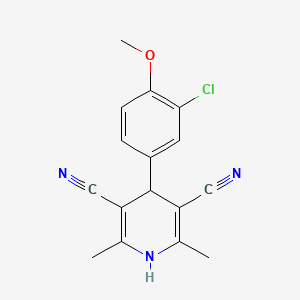
1,3-Bis(4-chlorophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C15H14Cl2O3 and a molecular weight of 313.183 g/mol . This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a propan-2-ol backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-chlorophenoxy)propan-2-ol can be synthesized through the nucleophilic substitution reaction of 4-chlorophenol with epichlorohydrin . The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, allowing it to attack the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-chlorophenoxy)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or other halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1,3-Bis(4-chlorophenoxy)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(4-chlorophenoxy)propan-2-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes . The compound’s antileishmanial activity is linked to its interference with the metabolic pathways of the Leishmania parasite, leading to reduced parasite viability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of chlorophenoxy groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of chlorophenoxy groups.
1,3-Bis(aryloxy)propan-2-amines: Similar backbone but with amine groups.
Uniqueness
1,3-Bis(4-chlorophenoxy)propan-2-ol is unique due to its specific chlorophenoxy groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Propriétés
Numéro CAS |
57641-48-2 |
|---|---|
Formule moléculaire |
C15H14Cl2O3 |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
1,3-bis(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H14Cl2O3/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 |
Clé InChI |
UZKMXACRVHXSAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(COC2=CC=C(C=C2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



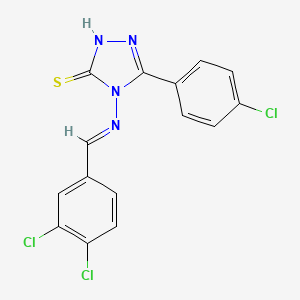


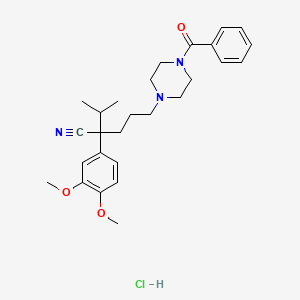

![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
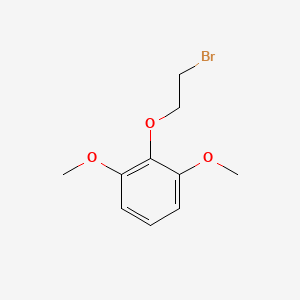
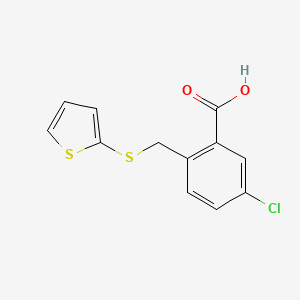
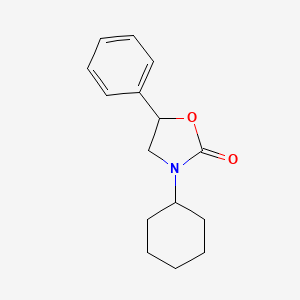
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
